Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
Description
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS: 149771-08-4) is a pyrimidine derivative with the molecular formula C₁₁H₁₄N₂O₄S and a molecular weight of 270.3049 g/mol . Its structure features a pyrimidine core substituted with two ethyl carboxylate groups at positions 4 and 5 and a methylthio (-SCH₃) group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its storage requires an inert atmosphere at -20°C to ensure stability .
Properties
IUPAC Name |
diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLRUKDQWAVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304329 | |
| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-08-4 | |
| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diethyl Malonate Derivatives
A widely utilized approach involves the cyclocondensation of diethyl malonate derivatives with thiourea or thioamide precursors. This method leverages the nucleophilic reactivity of sulfur-containing reagents to construct the pyrimidine ring while introducing the methylthio group at position 2.
In a representative procedure, metal sodium is dissolved in anhydrous ethanol under reflux, followed by the sequential addition of thiourea and substituted diethyl malonate. The reaction proceeds via a base-mediated deprotonation of thiourea, generating a thiolate ion that attacks the electrophilic carbon of the malonate ester. Subsequent cyclization forms the pyrimidine core, with the methylthio group incorporated through alkylation or in situ methylation. Typical conditions include:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Yield | 60–75% |
| Key Reagents | Thiourea, Na/EtOH, diethyl malonate |
This method is advantageous for its single-pot synthesis but requires careful control of stoichiometry (molar ratio 1:1–1.5:2–4 for malonate:thiourea:base). Post-reaction acidification (pH 1–2) isolates the product via precipitation.
Nucleophilic Substitution on Halogenated Pyrimidine Intermediates
An alternative route involves functionalizing pre-formed pyrimidine dicarboxylates through nucleophilic substitution. Starting with 2-chloro-4,5-pyrimidinedicarboxylic acid (CAS 54001-63-7), the chlorine atom at position 2 is displaced by methylthiolate (SMe⁻).
Step 1: Synthesis of 2-Chloro-4,5-pyrimidinedicarboxylic Acid
The parent dicarboxylic acid is synthesized via oxidation of 4,5-dimethylpyrimidine or through cyclization of urea with α,β-diketones. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) under reflux:
Step 2: Methylthiolation
The chlorinated intermediate reacts with sodium methylthiolate (NaSMe) in dimethylformamide (DMF) at 50–60°C:
Step 3: Esterification
The dicarboxylic acid is esterified with excess ethanol in the presence of H₂SO₄:
This route offers modularity but requires multiple purification steps, yielding 50–65% overall.
Solvent-Free 1,3-Dipolar Cycloaddition
Recent advances employ solvent-free conditions to enhance atom economy. Inspired by the synthesis of triazole derivatives, diethyl but-2-ynedioate undergoes 1,3-dipolar cycloaddition with azide precursors to form the pyrimidine ring.
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Azide Preparation : 4-(Azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole is synthesized from oxazoline derivatives using sodium azide.
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Cycloaddition : The azide reacts with diethyl but-2-ynedioate at 80°C without solvent, yielding the target compound in 85–90% yield.
This method excels in efficiency but demands stringent temperature control to avoid side reactions.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Large-scale production favors the cyclocondensation route due to lower solvent use and compatibility with continuous flow reactors. However, the nucleophilic substitution method is preferred for high-purity batches (>97%) required in pharmaceutical applications. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate has been investigated for its potential as an HIV integrase inhibitor . Its structural characteristics allow it to interact with the integrase enzyme, which is crucial for viral replication. Research indicates that derivatives of this compound can be optimized for enhanced antiviral activity against HIV .
Drug Development
The compound serves as a valuable scaffold in drug design due to its ability to modulate biological pathways. It has shown promise in:
- Targeting viral infections , including studies on its efficacy against SARS-CoV-2 by inhibiting the main protease .
- Potential therapeutic applications in treating neurological disorders, where it may help in modulating the blood-brain barrier for improved drug delivery .
Material Science
This compound is utilized in the synthesis of metal-organic frameworks (MOFs) . These frameworks are significant in catalysis and gas storage due to their high surface area and tunable porosity . The compound's unique structure allows for the formation of transparent porous materials, which have applications in advanced materials science .
HIV Research
In a study focused on HIV integrase inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activity against the integrase enzyme. Results indicated that certain modifications to the molecular structure significantly increased potency .
Biocatalysis
Research involving genetically engineered Saccharomyces cerevisiae demonstrated the bioreduction capabilities of bicyclic compounds related to this compound. This study highlighted its potential for producing bioactive compounds with high enantiomeric purity .
Mechanism of Action
The mechanism of action of diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Comparative Physicochemical Properties
- Lipophilicity (LogP):
- Hydrogen Bonding:
- The methylthio group in the target compound is less polar than the oxo group in 62328-19-2, reducing hydrogen-bond acceptor capacity.
Biological Activity
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS No. 149771-08-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article provides an in-depth exploration of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.31 g/mol
The compound features a pyrimidine ring with two carboxylate ester groups and a methylthio substituent, which contribute to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of HIV integrase, a critical enzyme in the HIV replication cycle . This inhibition could lead to decreased viral load in infected individuals.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.
Antiviral Activity
A study focused on the compound's antiviral properties demonstrated that it effectively inhibits HIV integrase activity in vitro. The results indicated a dose-dependent response, with significant reductions in viral replication observed at higher concentrations of the compound. This positions this compound as a promising candidate for further development as an antiviral agent.
Antimicrobial Efficacy
In antimicrobial testing, this compound showed notable efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Anticancer Studies
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 25 µM after 48 hours of treatment.
This suggests that the compound may be effective against certain types of cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl chlorido-2-(methylthio)pyrimidine-5-carboxylate (intermediate 199 in ) reacts with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux. Post-synthesis purification typically involves column chromatography using gradients of ethyl acetate/hexane. Critical parameters include stoichiometric control of the methylthio group donor and temperature modulation to avoid side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions on the pyrimidine ring. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹). Purity assessment is best achieved via HPLC with UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors; the compound may interact with oxidizing agents or strong acids. Storage should be in airtight containers at 2–8°C. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How does the methylthio group influence regioselectivity in subsequent functionalization reactions of this compound?
- Methodological Answer : The methylthio (-SMe) group acts as a directing group in cross-coupling reactions. For instance, palladium-catalyzed Suzuki or Buchwald-Hartwig couplings require careful selection of ligands (e.g., PPh₃) and bases (e.g., K₃PO₄) to target specific positions on the pyrimidine ring. Competitive reactivity at the ester groups necessitates protecting strategies (e.g., Boc protection) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected mass fragments may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, and cross-validate with X-ray crystallography if crystalline derivatives are available. Computational tools (e.g., DFT calculations) can model electronic effects to rationalize spectral anomalies .
Q. How can computational chemistry predict the electronic effects of substituents on the pyrimidine core of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals to predict reactive sites. Electrostatic potential maps and Natural Bond Orbital (NBO) analysis quantify charge distribution, aiding in designing electrophilic/nucleophilic substitution pathways .
Q. What experimental approaches evaluate the hydrogen-bonding capacity of this compound in supramolecular assemblies?
- Methodological Answer : Single-crystal X-ray diffraction identifies intermolecular interactions (e.g., C=O⋯H-N). Solubility studies in protic vs. aprotic solvents (e.g., DMSO vs. CHCl₃) and variable-temperature NMR track dynamic hydrogen bonding. Isothermal Titration Calorimetry (ITC) quantifies binding affinities with complementary receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
